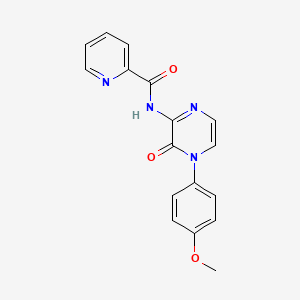
Cyclobutyl(isoindolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclobutyl(isoindolin-2-yl)methanone” is a compound that has been mentioned in the context of inhibiting mutated FLT3 receptor tyrosine kinase, a promising therapeutic strategy in Acute Myeloid Leukemia (AML) .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
Two NNN pincer complexes of Cu(II) and Ni(II) with BPI Me − [BPI Me − = 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide] have been prepared and characterized structurally, spectroscopically, and electrochemically .Chemical Reactions Analysis
The rotational limits of cycloalkanes introduce stereochemistry to some compounds. Some disubstituted cycloalkanes can exist as geometric isomers (cis/trans) .Mechanism of Action
Target of Action
Cyclobutyl(isoindolin-2-yl)methanone is a complex compound that contains an isoindoline nucleus . Isoindoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Isoindoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Isoindoline derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity involved.
Result of Action
Given the broad range of biological activities associated with isoindoline derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclobutyl(isoindolin-2-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, its low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity may require careful handling.
Future Directions
There are several potential future directions for research on Cyclobutyl(isoindolin-2-yl)methanone. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies on the compound's mechanism of action and its effects on various biological processes could provide valuable insights into its potential applications. Finally, research on new synthesis methods and modifications of the compound could lead to improved properties and increased efficacy.
Synthesis Methods
The synthesis of Cyclobutyl(isoindolin-2-yl)methanone involves the reaction of cyclobutanone and isoindoline-2-carboxylic acid in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
Cyclobutyl(isoindolin-2-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has shown potential as a neuroprotective agent, with the ability to prevent neuronal cell death in vitro.
Properties
IUPAC Name |
cyclobutyl(1,3-dihydroisoindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(10-6-3-7-10)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,10H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXJTILEHRWGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
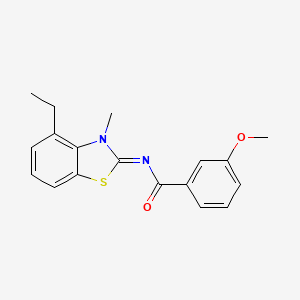
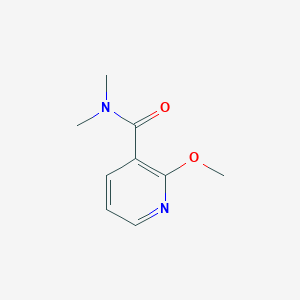
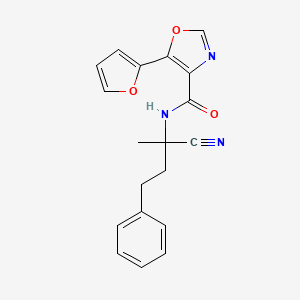

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)
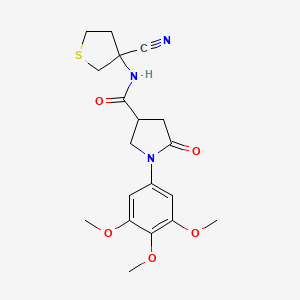
![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2772421.png)
![3-[2-Oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2772422.png)
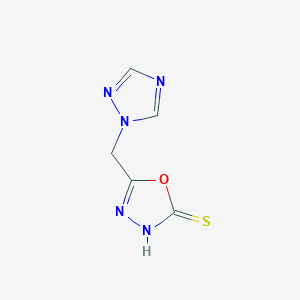
![N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2772425.png)
![2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2772427.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)
